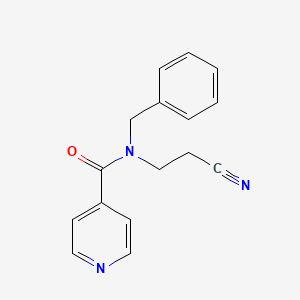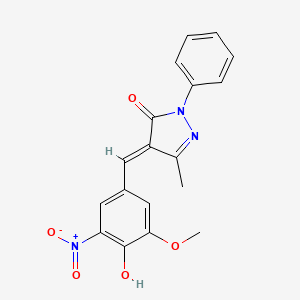
N-benzyl-N-(2-cyanoethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(2-cyanoethyl)isonicotinamide (BCINA) is a chemical compound that has been widely used in scientific research due to its unique properties. BCINA is a small molecule that is highly soluble in water and has a molecular weight of 282.33 g/mol. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a variety of biochemical and physiological effects.
作用機序
N-benzyl-N-(2-cyanoethyl)isonicotinamide inhibits PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated by diacylglycerol (DAG) and other activators. By inhibiting PKC, this compound can alter the activity of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its ability to inhibit PKC, this compound has been shown to have anti-inflammatory effects. It can also alter the activity of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been used in studies related to cancer, diabetes, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-N-(2-cyanoethyl)isonicotinamide in lab experiments is its potency as a PKC inhibitor. It is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, this compound does have some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes can be difficult to predict.
将来の方向性
There are several future directions for research related to N-benzyl-N-(2-cyanoethyl)isonicotinamide. One area of interest is the development of new PKC inhibitors that are more specific and less toxic than this compound. Another area of interest is the use of this compound in combination with other drugs to treat cancer, diabetes, and other diseases. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly in relation to its anti-inflammatory properties.
合成法
The synthesis of N-benzyl-N-(2-cyanoethyl)isonicotinamide involves the reaction of isonicotinoyl chloride with benzylamine and 2-cyanoethylamine in the presence of triethylamine. The reaction takes place in dichloromethane and is followed by purification using column chromatography. The yield of this compound is typically around 50-60%.
科学的研究の応用
N-benzyl-N-(2-cyanoethyl)isonicotinamide has been used in a wide range of scientific research studies. One of the main applications of this compound is as a PKC inhibitor. PKC is a family of enzymes that play a key role in cell signaling and regulation. By inhibiting PKC, this compound can alter the activity of a variety of cellular processes. This compound has also been shown to have anti-inflammatory effects, and has been used in studies related to cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-9-4-12-19(13-14-5-2-1-3-6-14)16(20)15-7-10-18-11-8-15/h1-3,5-8,10-11H,4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECVAHBDVHUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)
![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)